A Technical Guide to 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (CAS No. 1049752-75-1), a specialized aromatic amine derivative of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. Its unique trifunctional structure, combining the reactive ortho-diamino moiety, the electron-withdrawing sulfonamide group, and the extended π-system of the naphthalene core, offers a versatile platform for chemical synthesis and functional applications. This guide will elucidate its core chemical properties, provide a detailed synthesis protocol with mechanistic explanations, explore its reactivity, and survey its current and potential applications.
Molecular Profile and Physicochemical Properties
Chemical Identity
The fundamental identification and structural details of the compound are summarized below.
| Parameter | Value | Reference(s) |
| Compound Name | 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride | [1][2][3] |
| Synonyms | 5,6-diaminonaphthalene-1-sulfonamide hydrochloride | [1][2][4] |
| CAS Number | 1049752-75-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [2][3][4][6] |
| Molecular Weight | 273.74 g/mol | [2][3][4][7] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | [2] |
| InChI Key | InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | [1] |
Structural Features
The chemical behavior of 1,2-Diamino-naphthalene-5-sulfonamide is dictated by the interplay of its three key functional groups on the rigid naphthalene scaffold:
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Ortho-Diamino Group (Positions 1 and 2): This vicinal diamine arrangement is the primary center of reactivity. The lone pairs on the nitrogen atoms are nucleophilic and can readily participate in condensation reactions to form heterocyclic systems, such as imidazoles.[8] This feature is the basis for its utility as a fluorogenic derivatization agent.
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Sulfonamide Group (Position 5): As a strong electron-withdrawing group, the sulfonamide moiety deactivates the naphthalene ring towards electrophilic substitution and influences the basicity of the amino groups. Its presence is also crucial in many pharmaceutical compounds, where it often acts as a key binding element (e.g., a hydrogen bond donor/acceptor) with biological targets.[9]
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Naphthalene Core: The bicyclic aromatic system provides a large, hydrophobic scaffold and a conjugated π-electron system. This core structure is a common feature in dyes, molecular probes, and pharmacologically active molecules.[9][10]
Physicochemical Data
The known physical and chemical properties are essential for experimental design, including solvent selection, reaction setup, and storage.
| Property | Value | Reference(s) |
| Appearance | Pale Pink Solid | [2] |
| Melting Point | 306-309°C | [4][5] |
| Polar Surface Area (PSA) | 121.9 Ų | [5] |
| Storage Conditions | -20°C Freezer, dry, well-ventilated | [4][5][11] |
Synthesis and Purification
The hydrochloride salt of 1,2-Diamino-naphthalene-5-sulfonamide is typically prepared via the chemical reduction of an azo-dye precursor. This approach is a classic and reliable method for generating aromatic amines.
Synthetic Pathway: Reductive Cleavage of an Azo Precursor
The synthesis hinges on the reductive cleavage of the N=N bond of 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent system of choice for this transformation.
-
Causality of Reagent Choice: Stannous chloride is a powerful reducing agent in acidic conditions. The acidic environment (concentrated HCl) protonates the azo group, making it more susceptible to nucleophilic attack by the chloride ions and subsequent reduction by Sn(II), which is oxidized to Sn(IV) in the process. The HCl also serves to form the desired hydrochloride salt of the final product, aiding in its precipitation and purification.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[12]
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Reaction Setup: In a suitable reaction vessel, dissolve 18.1 g (50 mmol) of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid.
-
Addition of Precursor: To this solution, add 10.0 g (27.7 mmol) of 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide.
-
Reaction Execution: Stir the mixture at 70°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Precipitation: After cooling the reaction mixture to room temperature (approx. 25°C), pour it into 200 mL of an ice-water slurry. This step quenches the reaction and precipitates the hydrochloride salt of the product, which has lower solubility in the cold aqueous medium.
-
Initial Filtration and Washing: Filter the resulting precipitate and wash it with 4N hydrochloric acid. This wash removes any remaining tin salts and other acid-soluble impurities.
-
Final Purification: Stir the crude product with fresh ice-water to remove any residual acid. Filter the solid again and wash sequentially with ice-water and ethanol to remove water and organic impurities.
-
Drying: Dry the final product under vacuum to yield 1,2-diamino-naphthalene-5-sulfonamide as its hydrochloride salt.
Synthesis Workflow Diagram
Caption: Key reaction pathways for the title compound.
Applications in Scientific Research
The unique structure of this compound makes it a valuable tool for various scientific disciplines.
-
Fluorogenic Labeling Reagent: Building on the known chemistry of 1,2-diaminonaphthalene, which is used for the sensitive fluorometric detection of selenium, this sulfonamide derivative is a candidate for developing new analytical methods. [13]The reaction with an analyte would form a highly fluorescent imidazole, enabling detection at very low concentrations.
-
Pharmaceutical & Medicinal Chemistry: Naphthalene-sulfonamide hybrids are a recognized class of compounds with significant biological activity, including anticancer and antimicrobial properties. [9]This molecule serves as a key building block for synthesizing libraries of novel compounds for drug discovery programs. The diamino groups provide a handle for further derivatization to explore structure-activity relationships (SAR).
-
Materials Science: The ability of the diaminonaphthalene core to form conductive polymers is of high interest for creating advanced materials. [10][14]The sulfonamide group offers a point of attachment for other functional moieties or can be used to improve the processability and solubility of the resulting polymers, making them suitable for applications in sensors, organic electronics, and energy storage. [14]
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. The information below is a summary from available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) [7][15]* Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) [7][15]* Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) [7][15]* Aquatic Hazard: Very toxic to aquatic life with long-lasting effects [11]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation. [5][11]* Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses with side shields or goggles. [15]* Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks. [11][15]
Storage and Stability
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Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][11]A temperature of -20°C is recommended for long-term storage. [4][5]* Incompatibilities: Keep away from strong oxidizing agents. [11]
References
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PrepChem. (n.d.). Synthesis of 1,2-diamino-naphthalene-5-sulphonamide. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,2-Diaminonaphthalene in Modern Chemical Manufacturing. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1,2-Diaminonaphthalene in Advanced Materials and Polymers. Available at: [Link]
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Al-Warhi, T., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. Available at: [Link]
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Pharmaffiliates. (n.d.). 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride. Available at: [Link]
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